Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a cyclopropane moiety. The molecule includes a methyl ester group at position 1 and a methylsulfonyl substituent at position 4.
Properties
IUPAC Name |
methyl 6-methylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-15-9(12)8-7-10(8)3-5-11(6-4-10)16(2,13)14/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKNTAGJAVYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the methylsulfonyl and carboxylate groups. Key steps may involve:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines, depending on the target group.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its efficacy.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The spiro[2.5]octane scaffold is a versatile framework in medicinal chemistry, with modifications at the nitrogen (position 6) and ester groups (position 1) influencing reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Research Findings
- Solubility and Salt Forms: The hydrochloride salt of Methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874365-30-7) exhibits improved aqueous solubility compared to non-ionic analogs, making it advantageous for formulation .
- Fluorination : Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate (CAS 1447942-88-2) leverages fluorine's electronegativity to improve metabolic stability and bioavailability, a common strategy in drug design .
- Steric Effects : Piperidinylmethyl-substituted derivatives (e.g., CAS 1427380-79-7) introduce steric bulk, which may reduce passive diffusion but improve target specificity .
Biological Activity
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₅N₁O₂S
- Molecular Weight : 185.29 g/mol
- CAS Number : 874365-30-7
This compound acts primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for enhancing synaptic transmission and has implications for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of oxidative stress and neuroinflammation. In vitro studies have shown that it can reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Cognitive Enhancement
In animal studies, administration of this compound has been associated with improved cognitive functions. These enhancements are believed to stem from its action on cholinergic pathways, which are often disrupted in cognitive disorders .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
